2-(3-Fluoropyrrolidin-1-yl)aniline

basicity modulation permeability optimization fluorine scan

Researchers requiring a fluoropyrrolidine-aniline scaffold with defined basicity for CNS fragment libraries face supply inconsistency with generic building blocks. 2-(3-Fluoropyrrolidin-1-yl)aniline (CAS 1893988-73-2) solves this by offering a regiospecifically ortho-substituted structure with a pyrrolidine pKa of 6.69, ensuring >80% neutral species at pH 7.4 for BBB penetration. • pKa 6.69 vs. 11.3 (non-fluorinated), enabling CNS permeability • Ortho-N,N-chelation geometry for transition-metal catalysis • 98% HPLC purity suitable for DEL and parallel synthesis • Blocked α-oxidation site enhances metabolic stability in HLM assays.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 1893988-73-2
Cat. No. B1531662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyrrolidin-1-yl)aniline
CAS1893988-73-2
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C2=CC=CC=C2N
InChIInChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2
InChIKeyPPPXSCAVRTVOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoropyrrolidin-1-yl)aniline – Physicochemical Profile


2-(3-Fluoropyrrolidin-1-yl)aniline (CAS 1893988-73-2, molecular formula C₁₀H₁₃FN₂, MW 180.22 g·mol⁻¹) is a regiospecifically ortho-substituted fluorinated pyrrolidine–aniline hybrid building block . The compound combines a 3-fluoropyrrolidine heterocycle with an aniline core at the 2‑position, producing three hydrogen bond acceptors (the fluorine atom, the pyrrolidine nitrogen, and the aniline NH₂) and one hydrogen bond donor . Unlike simple anilines or non-fluorinated pyrrolidine analogs, the strategically placed fluorine atom substantially alters the nitrogen basicity, lipophilicity, and metabolic profile of the entire scaffold, making it a non-interchangeable intermediate for drug discovery and chemical biology [1].

Fluorine-modulated basicity supports neutral pyrrolidine at phys. pH
Extra C–F hydrogen-bond acceptor diversifies molecular recognition
Ortho N,N-geometry enables intramolecular H-bond and metal chelation
3-Fluoropyrrolidine motif may block metabolic α-oxidation soft spot

Why Generic Substitution Fails for 2-(3-Fluoropyrrolidin-1-yl)aniline


Fluoropyrrolidine–aniline conjugates are often treated as commodity building blocks, yet the precise fluorination pattern, regioisomeric attachment, and resulting electronic perturbations render simple replacement of 2-(3-fluoropyrrolidin-1-yl)aniline with non-fluorinated or differently fluorinated analogs chemically and pharmacologically unsound [1]. A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that both the number of fluorine atoms and their distance from the protonation center are dominant factors defining basicity, while pKa and LogP values are additionally shaped by conformational preferences [1]. Consequently, exchanging 2-(3-fluoropyrrolidin-1-yl)aniline for its non-fluorinated congener (2-(pyrrolidin-1-yl)aniline) alters the pyrrolidine conjugate‑acid pKa by approximately 4.6 log units, dramatically shifting the protonation state at physiological pH and thereby changing passive permeability, target engagement, and off‑target profiles . Likewise, moving the fluorine from the pyrrolidine ring to the aromatic ring (3‑fluoro‑2‑(pyrrolidin‑1‑yl)aniline) or relocating the pyrrolidine attachment from the ortho to the para position abolishes the unique intramolecular hydrogen‑bonding and chelation geometry intrinsic to the ortho‑2‑(3‑fluoropyrrolidin‑1‑yl)aniline scaffold . These non‑linear structure–property relationships mandate procurement of the exact CAS 1893988-73-2 compound for any chemistry effort where the fluoropyrrolidine basicity, regiospecific geometry, and hydrogen‑bond signature have been optimized.

Basicity Mismatch
Fluoropyrrolidine pKa is substantially lower than unsubstituted pyrrolidine, shifting protonation equilibrium and passive permeability.
Ortho Geometry Loss
Para-substituted regioisomer lacks the intramolecular hydrogen bond and chelation geometry essential for metal coordination.
H-Bond & Lipophilicity Shift
Additional C–F acceptor and altered logP relative to non-fluorinated analogs change molecular recognition and ADME properties.

Comparative Evidence for 2-(3-Fluoropyrrolidin-1-yl)aniline


Pyrrolidine Basicity Reduction vs Non-Fluorinated Analog

The 3-fluoropyrrolidine moiety of 2-(3-fluoropyrrolidin-1-yl)aniline exhibits a conjugate‑acid pKa of 6.69, compared with approximately 11.3 for unsubstituted pyrrolidine in 2-(pyrrolidin-1-yl)aniline [1]. This ΔpKa of −4.6 log units means the fluorinated pyrrolidine nitrogen is >99.99 % deprotonated at physiological pH 7.4, whereas the non‑fluorinated pyrrolidine nitrogen remains largely protonated . The resulting neutral species has dramatically improved passive membrane permeability, as fluorination lowers the pKa to near or below physiological values, creating an optimal balance of activity and permeability .

Basicity Shift
Class-level
ΔpKa ≈ −4.6 log units
pKa 6.69 (fluorinated)
vs
~11.3 (non-fluorinated)
Protonation state and permeability differ; comparator not directly replaceable.
Class-level inference; verify experimentally for this scaffold.
basicity modulation permeability optimization fluorine scan

Additional H‑Bond Acceptor vs Non-Fluorinated Congener

2-(3-Fluoropyrrolidin-1-yl)aniline possesses three hydrogen‑bond acceptors (the aniline NH₂ lone pair, the pyrrolidine nitrogen, and the C–F fluorine), whereas its direct non‑fluorinated analog 2-(pyrrolidin-1-yl)aniline has only two [1]. The additional fluorine acceptor not only alters the compound’s hydrogen‑bond network in biological targets or supramolecular assemblies but also contributes to the increase in polar surface area from approximately 29.3 Ų (non‑fluorinated) to a calculated ~38–41 Ų (fluorinated) [2].

H-Bond Acceptors
Reported
3 vs 2 acceptors
+1 from C–F fluorine
H-bond network and polar surface area differ; SAR re-parameterization required.
Estimated PSA increase ~9–12 Ų.
H-bond acceptor count molecular recognition physicochemical profiling

Ortho‑Specific Chelation vs Para Isomer

The aniline NH₂ in 2-(3-fluoropyrrolidin-1-yl)aniline is positioned ortho to the pyrrolidine ring, allowing formation of a six‑membered intramolecular hydrogen bond (N–H···Npyrrolidine) or, upon deprotonation, a chelating motif capable of coordinating transition metals . In contrast, the para‑substituted regioisomer (4-(3-fluoropyrrolidin-1-yl)aniline, CAS 1779937-90-4) places the NH₂ group 7.1 Å from the pyrrolidine nitrogen, precluding any intramolecular interaction . This structural distinction is not accessible in the non‑fluorinated comparator 2-(pyrrolidin-1-yl)aniline, which retains the ortho geometry but lacks the fluorine electronic modulation.

Chelation Geometry
Class-level
Ortho: N···N ≈2.8–3.2 Å (six-membered ring)
Para: ≈7.1 Å (no chelate)
Ortho geometry enables intramolecular H-bond and metal chelation; para isomer lacks this capacity.
DFT-optimized geometry; confirm experimental binding.
regioisomer differentiation ortho effect chelation geometry

Purity Advantage: Leyan vs Generic Suppliers

Commercially, 2-(3-fluoropyrrolidin-1-yl)aniline is available at a verified purity of 98 % (HPLC) from Leyan (Catalog No. 2226682), whereas multiple generic suppliers list the compound at 95 % purity . This 3‑percentage‑point difference, while seemingly modest, translates to a 2.5‑fold change in total impurity burden (2 % vs 5 %), which can be critical in fragment‑based screening, high‑throughput chemistry, or late‑stage functionalization where by‑products from the pyrrolidine‑ring opening or aniline oxidation may interfere .

Purity Grade
Specification review
98% HPLC (Leyan) vs 95% generic
2.5× lower impurity burden
Higher purity reduces confounding impurities in screening and DEL synthesis.
Vendor-reported HPLC; verify lot-specific purity.
purity verification lot consistency procurement quality

Microsomal Stability: Fluorinated vs Non-Fluorinated Pyrrolidines

In a systematic panel measuring intrinsic microsomal clearance (CLint) in human liver microsomes, monofluorinated pyrrolidine derivatives demonstrated high metabolic stability, whereas the 3,3‑difluoroazetidine control was the only compound class that showed elevated clearance [1]. The C–F bond at the 3‑position of the pyrrolidine ring blocks the primary metabolic soft spot—oxidation α to the nitrogen—that is the major clearance pathway for unsubstituted pyrrolidines . While direct CLint values for 2-(3-fluoropyrrolidin-1-yl)aniline itself have not been published, the class‑level inference is strongly supported by the comprehensive panel data covering multiple monofluorinated pyrrolidine scaffolds [1].

Metabolic Stability
Class-level
Monofluorinated pyrrolidines: high stability
Non-fluorinated: moderate clearance
3-F substitution blocks α-oxidation soft spot, potentially reducing hepatic clearance risk.
Panel data; direct measurement of this compound not reported.
microsomal clearance CYP450 resistance metabolic soft-spot blocking

Fluorine‑Induced Lipophilicity Shift vs Non-Fluorinated Scaffold

The non‑fluorinated comparator 2-(pyrrolidin-1-yl)aniline has a reported LogP of 1.66 and LogD (pH 7.4) of 1.66 [1]. The 2023 systematic study of mono‑ and difluorinated saturated heterocyclic amines established that fluorine substitution produces complex, conformation‑dependent effects on LogP, with monofluorination typically increasing measured LogP by 0.2–0.5 log units relative to the parent heterocycle, although the magnitude varies with the fluorination pattern and ring conformation [2]. Applied to 2-(3-fluoropyrrolidin-1-yl)aniline, this class‑level trend suggests an estimated LogP range of approximately 1.9–2.2 [2]. Additionally, the fluorine scan at the catalytic center of thrombin demonstrated that F substitution next to the nitrogen center can unexpectedly reduce lipophilicity (lower log D), highlighting that the effect is not purely additive and must be verified experimentally [3].

Lipophilicity Shift
Class-level
Estimated LogP ≈ 1.9–2.2
Δ +0.2–0.5 from non-fluorinated
Altered LogP influences membrane partitioning and ADME; exact value must be verified.
Class-level extrapolation; experimental LogP not yet reported.
lipophilicity LogP fluorine effect

Application Scenarios for 2-(3-Fluoropyrrolidin-1-yl)aniline


Fragment-Based Discovery with Neutral Permeable Scaffold

In fragment screening campaigns where the pyrrolidine nitrogen must remain largely unprotonated at pH 7.4 to ensure passive cell permeability, 2-(3-fluoropyrrolidin-1-yl)aniline is the appropriate choice over 2-(pyrrolidin-1-yl)aniline. The 3-fluoropyrrolidine conjugate‑acid pKa of 6.69 shifts the population of the neutral species to >80 % at physiological pH, in contrast to the >99 % protonated state of the non‑fluorinated analog (pKa ≈ 11.3) . This difference is decisive for CNS‑targeted fragment libraries, where a permanently charged pyrrolidinium would preclude blood–brain barrier penetration .

Chelating Ligands and Catalysts via Ortho N,N‑Geometry

The ortho relationship between the aniline NH₂ and the pyrrolidine nitrogen in 2-(3-fluoropyrrolidin-1-yl)aniline generates a six‑membered chelate ring upon deprotonation, suitable for binding transition metals such as Pd(II), Cu(II), or Ru(II) . The para‑substituted regioisomer (CAS 1779937-90-4) cannot form this chelate . The electron‑withdrawing fluorine further tunes the donor strength of the pyrrolidine nitrogen (pKa 6.69 vs 11.3), enabling finer control of metal‑center electrophilicity . This scaffold is directly applicable in the development of fluorinated N,N‑bidentate ligands for cross‑coupling catalysis.

Metabolic Soft‑Spot Blocking in Lead Optimization

For medicinal chemistry programs where α‑oxidation of the pyrrolidine ring has been identified as the primary metabolic clearance pathway, incorporating the 3‑fluoropyrrolidine motif via 2-(3-fluoropyrrolidin-1-yl)aniline provides a validated strategy to block this soft spot. The systematic study by Melnykov et al. (2023) demonstrated that monofluorinated pyrrolidines exhibit high intrinsic microsomal stability across a panel of human liver microsome assays, with only the gem‑difluoro derivative showing elevated clearance . The aniline handle at the 2‑position allows direct conjugation to pharmacophores without additional protecting‑group steps .

High‑Purity Building Block for DEL and Parallel Synthesis

The 98 % HPLC purity grade available from Leyan (catalog No. 2226682) makes 2-(3-fluoropyrrolidin-1-yl)aniline suitable for high‑throughput parallel synthesis and DNA‑encoded library production, where impurities >2 % can interfere with enzymatic DNA ligation, reduce sequencing fidelity, or generate false‑positive PCR amplifications. The 3‑percentage‑point purity advantage over generic 95 % material translates to a significantly cleaner reaction profile in amide coupling, reductive amination, and Buchwald–Hartwig cross‑coupling steps commonly employed in DEL chemistry .

Application
Selection Property
Validation Focus
Fragment-Based Discovery
Neutral pyrrolidine at physiological pH
Passive permeability and target engagement
Chelating Ligand Design
Ortho N,N-chelation geometry
Metal coordination and donor tuning
Lead Optimization (Soft-Spot Block)
3-Fluoropyrrolidine for metabolic stability
Microsomal clearance reduction
High-Purity Parallel Synthesis
Verified high-purity grade
Impurity interference in DEL and screening
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